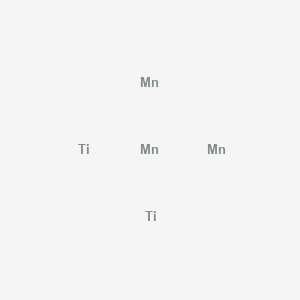

Manganese--titanium (3/2)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Manganese–titanium (3/2) is a compound that combines the properties of manganese and titanium. Manganese is known for its hardness and brittleness, while titanium is recognized for its high strength-to-weight ratio and excellent corrosion resistance. The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of manganese–titanium (3/2) involves the reaction of manganese and titanium in specific stoichiometric ratios. One common method is the solid-state reaction, where manganese and titanium powders are mixed and heated at high temperatures to form the compound. The reaction conditions typically involve temperatures ranging from 800°C to 1200°C in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of manganese–titanium (3/2) often involves the use of advanced metallurgical techniques. One such method is the vacuum arc remelting process, where the elements are melted together in a vacuum to ensure high purity and uniform composition. Another method is the powder metallurgy technique, where the powdered elements are compacted and sintered to form the desired compound .

Análisis De Reacciones Químicas

Types of Reactions: Manganese–titanium (3/2) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form manganese and titanium oxides, and it can be reduced back to its elemental form under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions of manganese–titanium (3/2) include oxygen, hydrogen, and various acids and bases. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed: The major products formed from the reactions of manganese–titanium (3/2) include manganese oxide, titanium oxide, and various mixed oxides. These products have significant industrial applications, particularly in the fields of catalysis and materials science .

Aplicaciones Científicas De Investigación

Manganese–titanium (3/2) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology and medicine, the compound is studied for its potential use in bone implants and other biomedical devices, as it can enhance the biocompatibility and mechanical properties of titanium-based materials .

In industry, manganese–titanium (3/2) is used in the production of high-strength alloys and coatings. Its excellent corrosion resistance makes it valuable in aerospace and marine applications. Additionally, the compound is being explored for use in energy storage systems, such as redox flow batteries, due to its electrochemical properties .

Mecanismo De Acción

The mechanism of action of manganese–titanium (3/2) involves its interaction with various molecular targets and pathways. In biological systems, the compound can modulate the activity of enzymes and proteins involved in bone metabolism and immune responses. For example, manganese-implanted titanium surfaces have been shown to enhance the osteogenic differentiation of bone marrow mesenchymal stem cells and promote the polarization of macrophages towards a pro-healing phenotype .

In industrial applications, the compound’s mechanism of action is related to its ability to form stable oxides and other compounds under specific conditions. This stability is crucial for its use in high-temperature and corrosive environments .

Comparación Con Compuestos Similares

Manganese–titanium (3/2) can be compared with other similar compounds, such as manganese–aluminum and titanium–vanadium. While manganese–aluminum is known for its lightweight and high-strength properties, it lacks the excellent corrosion resistance of manganese–titanium (3/2). On the other hand, titanium–vanadium is recognized for its high-temperature stability but does not offer the same level of biocompatibility as manganese–titanium (3/2) .

List of Similar Compounds:- Manganese–aluminum

- Titanium–vanadium

- Manganese–chromium

- Titanium–zirconium

These comparisons highlight the unique combination of properties that make manganese–titanium (3/2) a valuable compound in various fields.

Propiedades

Número CAS |

63749-14-4 |

|---|---|

Fórmula molecular |

Mn3Ti2 |

Peso molecular |

260.55 g/mol |

Nombre IUPAC |

manganese;titanium |

InChI |

InChI=1S/3Mn.2Ti |

Clave InChI |

DWMRLVJSQOEJBE-UHFFFAOYSA-N |

SMILES canónico |

[Ti].[Ti].[Mn].[Mn].[Mn] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)

![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)

![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)

![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)

![{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14506803.png)